molecular formula C19H24N2O2 B7436561 2-[1-(3-hydroxyphenyl)ethyl-methylamino]-N-[(1R)-1-phenylethyl]acetamide

2-[1-(3-hydroxyphenyl)ethyl-methylamino]-N-[(1R)-1-phenylethyl]acetamide

Cat. No. B7436561
M. Wt: 312.4 g/mol
InChI Key: QMWBRZGUSQDZGP-GICMACPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(3-hydroxyphenyl)ethyl-methylamino]-N-[(1R)-1-phenylethyl]acetamide, also known as Fentanyl, is a synthetic opioid that is commonly used as a pain medication. Fentanyl is highly potent and has a rapid onset of action, making it an effective anesthetic in surgical procedures. In recent years, Fentanyl has gained notoriety as a recreational drug due to its high potency and potential for abuse.

Mechanism of Action

2-[1-(3-hydroxyphenyl)ethyl-methylamino]-N-[(1R)-1-phenylethyl]acetamide works by binding to specific receptors in the brain and spinal cord known as mu-opioid receptors. This binding leads to the inhibition of pain signals, resulting in pain relief. 2-[1-(3-hydroxyphenyl)ethyl-methylamino]-N-[(1R)-1-phenylethyl]acetamide also has sedative effects, which can be beneficial in surgical procedures.
Biochemical and Physiological Effects:
2-[1-(3-hydroxyphenyl)ethyl-methylamino]-N-[(1R)-1-phenylethyl]acetamide has a number of biochemical and physiological effects on the body. It can cause respiratory depression, which can be dangerous in high doses. 2-[1-(3-hydroxyphenyl)ethyl-methylamino]-N-[(1R)-1-phenylethyl]acetamide can also cause nausea, vomiting, and constipation. In addition, 2-[1-(3-hydroxyphenyl)ethyl-methylamino]-N-[(1R)-1-phenylethyl]acetamide can cause a decrease in blood pressure and heart rate, which can be beneficial in surgical procedures.

Advantages and Limitations for Lab Experiments

2-[1-(3-hydroxyphenyl)ethyl-methylamino]-N-[(1R)-1-phenylethyl]acetamide has a number of advantages and limitations for use in lab experiments. Its high potency and rapid onset of action make it an effective tool for studying pain pathways in the body. However, its potential for abuse and the risk of respiratory depression make it a dangerous substance to work with in the lab.

Future Directions

There are a number of future directions for research on 2-[1-(3-hydroxyphenyl)ethyl-methylamino]-N-[(1R)-1-phenylethyl]acetamide. One area of interest is the development of new pain medications that are as effective as 2-[1-(3-hydroxyphenyl)ethyl-methylamino]-N-[(1R)-1-phenylethyl]acetamide but have fewer side effects. Another area of interest is the use of 2-[1-(3-hydroxyphenyl)ethyl-methylamino]-N-[(1R)-1-phenylethyl]acetamide in the treatment of depression, as it has been shown to have antidepressant effects in some studies. Finally, there is a need for further research into the potential for abuse of 2-[1-(3-hydroxyphenyl)ethyl-methylamino]-N-[(1R)-1-phenylethyl]acetamide and the development of strategies to prevent its misuse.

Synthesis Methods

2-[1-(3-hydroxyphenyl)ethyl-methylamino]-N-[(1R)-1-phenylethyl]acetamide can be synthesized through a multistep process involving the reaction of various chemical compounds. The most common method of synthesis involves the reaction of N-phenethyl-4-piperidone with aniline followed by reduction with sodium borohydride to form N-phenethyl-4-piperidinol. This compound is then reacted with acetyl chloride to form N-phenethyl-4-piperidinone, which is further reacted with aniline and methyl iodide to form 2-[1-(3-hydroxyphenyl)ethyl-methylamino]-N-[(1R)-1-phenylethyl]acetamide.

Scientific Research Applications

2-[1-(3-hydroxyphenyl)ethyl-methylamino]-N-[(1R)-1-phenylethyl]acetamide has been extensively studied for its use as a pain medication in clinical settings. It has been shown to be effective in managing severe pain in patients with cancer, chronic pain, and acute pain due to surgical procedures. 2-[1-(3-hydroxyphenyl)ethyl-methylamino]-N-[(1R)-1-phenylethyl]acetamide has also been studied for its potential use in anesthesia, as it has a rapid onset of action and can be administered in small doses.

properties

IUPAC Name

2-[1-(3-hydroxyphenyl)ethyl-methylamino]-N-[(1R)-1-phenylethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-14(16-8-5-4-6-9-16)20-19(23)13-21(3)15(2)17-10-7-11-18(22)12-17/h4-12,14-15,22H,13H2,1-3H3,(H,20,23)/t14-,15?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWBRZGUSQDZGP-GICMACPYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN(C)C(C)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)CN(C)C(C)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3-hydroxyphenyl)ethyl-methylamino]-N-[(1R)-1-phenylethyl]acetamide

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